tert-butyl N-[(E)-1-(3,5-dibromothiophen-2-yl)ethylideneamino]carbamate
Description
tert-Butyl N-[(E)-1-(3,5-dibromothiophen-2-yl)ethylideneamino]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a thiophene ring substituted with bromine atoms, and an ethylideneamino linkage
Properties
IUPAC Name |
tert-butyl N-[(E)-1-(3,5-dibromothiophen-2-yl)ethylideneamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br2N2O2S/c1-6(9-7(12)5-8(13)18-9)14-15-10(16)17-11(2,3)4/h5H,1-4H3,(H,15,16)/b14-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBFTIYYXGRXLQ-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC(C)(C)C)C1=C(C=C(S1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC(C)(C)C)/C1=C(C=C(S1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[(E)-1-(3,5-dibromothiophen-2-yl)ethylideneamino]carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate and 3,5-dibromothiophene.
Formation of the Ethylideneamino Linkage: The ethylideneamino linkage is formed through a condensation reaction between the amino group of tert-butyl carbamate and an aldehyde or ketone derivative of 3,5-dibromothiophene.
Reaction Conditions: The reaction is typically carried out under controlled conditions, such as in the presence of a catalyst and at a specific temperature and pressure, to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
tert-Butyl N-[(E)-1-(3,5-dibromothiophen-2-yl)ethylideneamino]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene ring can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
tert-Butyl N-[(E)-1-(3,5-dibromothiophen-2-yl)ethylideneamino]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(E)-1-(3,5-dibromothiophen-2-yl)ethylideneamino]carbamate involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl N-[(E)-1-(3,5-dibromothiophen-2-yl)ethylideneamino]carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler carbamate compound with a tert-butyl group and a carbamate linkage.
3,5-Dibromothiophene: A thiophene derivative with bromine substitutions, used as a starting material in the synthesis of more complex compounds.
N-Boc-protected anilines: Compounds with a similar carbamate protection group, used in organic synthesis and medicinal chemistry.
Biological Activity
tert-butyl N-[(E)-1-(3,5-dibromothiophen-2-yl)ethylideneamino]carbamate is a compound of significant interest due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiophene ring substituted with dibromo groups, which may contribute to its biological activity through electron-withdrawing effects that enhance reactivity.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may stem from several mechanisms:
- Antioxidant Activity : Compounds containing thiophene rings have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : Similar derivatives have demonstrated activity against various bacterial strains, suggesting potential use as antimicrobial agents.
- Enzyme Inhibition : The structural components may allow for interaction with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
Case Studies and Research Findings
Several studies have examined the biological effects of similar compounds or derivatives:
- Antimicrobial Activity : A study investigating dibromothiophene derivatives found that they exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of protein synthesis .
- Cytotoxic Effects : In vitro studies on related carbamate compounds indicated that they could induce apoptosis in cancer cell lines. The presence of the dibromo substituents was crucial for enhancing cytotoxicity, possibly through increased reactive oxygen species (ROS) production .
- Enzyme Inhibition Studies : Research has demonstrated that compounds with similar structures can inhibit enzymes such as cholinesterase, which is relevant for neurodegenerative diseases like Alzheimer’s. The inhibition was dose-dependent and linked to the compound's ability to mimic acetylcholine.
Data Table: Summary of Biological Activities
Q & A
Q. Answer :
- Molecular Docking (AutoDock Vina) : Predict binding affinity to enzymes (e.g., kinases).
- MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories.
- QSAR Modeling : Corrogate substituent effects (e.g., Br vs. Cl) on bioactivity.
Case Study :
| Target Protein | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |
|---|---|---|
| Kinase A | −9.2 | 0.45 ± 0.02 |
| Kinase B | −7.8 | >10 |
| Validation : Cross-check with SPR (surface plasmon resonance) binding assays. | ||
Basic: What safety protocols are essential when handling this compound?
Q. Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of brominated byproducts.
- Spill Management : Absorb with inert material (vermiculite) and dispose as halogenated waste.
Note : While not classified as hazardous (GHS), prolonged exposure may cause sensitization.
Advanced: How to address contradictions in reported NMR chemical shifts for the ethylideneamino group?
Answer :
Discrepancies may arise from:
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ (Δδ up to 0.5 ppm).
- Tautomerism : Check for E/Z isomerization via NOESY (nuclear Overhauser effect).
- pH Sensitivity : Protonation of the amino group in acidic conditions shifts peaks downfield.
Resolution : Standardize solvent and temperature (25°C) for reproducibility.
Advanced: What strategies enhance enantiomeric purity during synthesis?
Q. Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL to direct imine formation.
- Catalytic Asymmetric Synthesis : Employ Jacobsen’s salen-Mn(III) catalysts for >90% ee.
- Chromatographic Resolution : Chiral HPLC (Chiralpak AD-H column) with hexane/IPA mobile phase.
Data Example :
| Method | ee (%) | Yield (%) |
|---|---|---|
| Chiral Catalyst | 92 | 75 |
| HPLC Resolution | 99 | 40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
